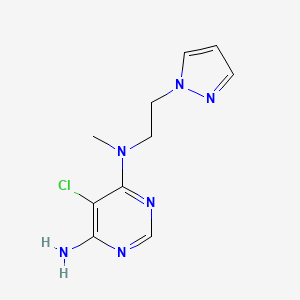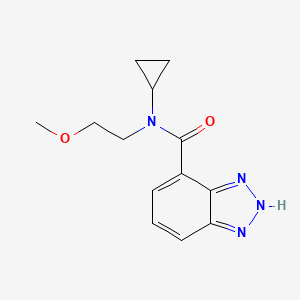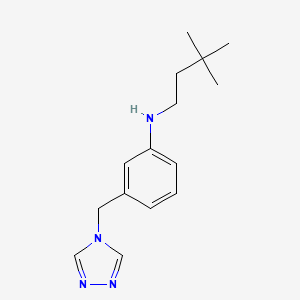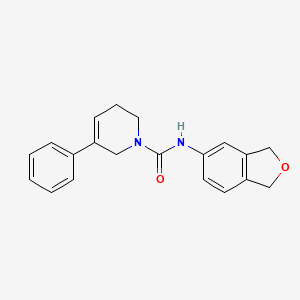
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine, also known as MPDD, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is not fully understood, but it is thought to work by inhibiting the activity of specific kinases and cytokines. By doing so, it may disrupt signaling pathways that are involved in cell proliferation, differentiation, and inflammation.
Biochemical and Physiological Effects:
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including AML, CML, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anti-cancer agent, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory effects. It can inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, and reduce the expression of adhesion molecules that are involved in leukocyte recruitment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine in lab experiments is its specificity for certain kinases and cytokines. This allows researchers to study the effects of inhibiting these specific targets without affecting other signaling pathways. However, one limitation of using 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosing and administration strategies.
Another potential future direction is the development of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine analogs with improved pharmacokinetic properties. This could include improving its solubility in water or increasing its half-life in the body.
Finally, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine could also be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosing and administration strategies.
Conclusion:
In conclusion, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has shown promise as a kinase inhibitor and anti-inflammatory agent, and further studies are needed to determine its potential as a cancer therapy. While it has several advantages for lab experiments, such as its specificity for certain targets, it also has limitations, such as its low solubility in water. Overall, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine represents a promising area of research for the development of new therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine involves the reaction of 5-chloro-4,6-diaminopyrimidine with 2-pyrazoleacetaldehyde and N-methylformamide in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine is typically around 60%.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been studied for its potential applications in several areas of scientific research. One of the primary areas of interest is its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation is often associated with various diseases, including cancer. 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to inhibit several kinases, including JAK2, FLT3, and c-KIT, making it a promising candidate for the development of new cancer therapies.
In addition to its potential as a kinase inhibitor, 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has also been studied for its potential as an anti-inflammatory agent. Inflammation is a complex biological process that plays a role in many diseases, including arthritis, asthma, and inflammatory bowel disease. 5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, suggesting that it may have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
5-chloro-4-N-methyl-4-N-(2-pyrazol-1-ylethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-16(5-6-17-4-2-3-15-17)10-8(11)9(12)13-7-14-10/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJCDYPDLQUTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![1,3-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6623542.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)


![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)
![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)

![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623624.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)